molecular formula C23H23FN4O3 B2514575 Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922069-04-3

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2514575
CAS No.: 922069-04-3
M. Wt: 422.46
InChI Key: PJAVDVAQNPHXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-fluorophenyl group at position 1 and a 4-phenylpiperazinyl moiety at position 4 of the pyridazine ring. Its synthesis likely follows methodologies analogous to related compounds, involving cyclization of hydrazones with ethyl cyanoacetate under high-temperature conditions .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-2-31-23(30)22-20(16-21(29)28(25-22)19-10-8-17(24)9-11-19)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAVDVAQNPHXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899732-85-5) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H25FN4O5C_{25}H_{25}FN_{4}O_{5}, with a molecular weight of 480.5 g/mol. The compound features a dihydropyridazine core, which is known for its diverse biological activities.

PropertyValue
CAS Number899732-85-5
Molecular FormulaC25H25FN4O5
Molecular Weight480.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dihydropyridazine Core : Cyclization of hydrazine derivatives with ethyl acetoacetate under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.
  • Attachment of the Phenylpiperazine Group : This involves an amidation reaction with appropriate coupling agents.

Anticancer Properties

Research indicates that compounds featuring the dihydropyridazine core exhibit promising anticancer activities. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it may exert cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) in the range of 15.62 µg/mL to 31.25 µg/mL for various strains .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways related to cancer proliferation.
  • Receptor Interaction : It potentially interacts with receptors associated with neurotransmission and inflammation, contributing to its pharmacological profile.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of dihydropyridazine compounds showed significant cytotoxicity against human cancer cell lines, suggesting that modifications to the structure can enhance activity.
  • Antimicrobial Studies : Research indicated that similar compounds exhibited potent antimicrobial effects, supporting the potential application in treating infections .
  • Neuropharmacological Effects : Some derivatives have shown promise in modulating neurotransmitter systems, which may be beneficial in treating neurological disorders.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties of Selected Pyridazine Derivatives

Compound Name (Reference) Position 1 Substituent Position 4 Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) Notes
Target Compound 4-fluorophenyl 4-phenylpiperazin-1-yl - - ~434* Unique piperazinyl group; potential CNS activity
Ethyl 1-(3-Chlorophenyl)-... (12b) 3-chlorophenyl Methyl 63 109–110 - Moderate yield; chloro substituent enhances lipophilicity
Ethyl 1-(3-Trifluoromethylphenyl)-... (12c) 3-trifluoromethylphenyl Methyl 52 106–110 - Electron-withdrawing CF₃ group may improve metabolic stability
Ethyl 1-(4-Methoxyphenyl)-... (12e) 4-methoxyphenyl Methyl 81 164.0–164.5 - Methoxy group increases polarity; high yield
Ethyl 1-(4-Fluorophenyl)-... (12d) 4-fluorophenyl Hydroxy 95 220–223 278.24 Hydroxy group enhances hydrogen-bonding capacity
Ethyl 1-(4-Fluorophenyl)-... () 4-fluorophenyl 4-(Trifluoromethyl)benzyloxy - - 436.4 Bulky substituent reduces solubility

*Estimated based on molecular formula (C₂₂H₂₂FN₅O₃).

Key Findings

Substituent Effects on Synthesis Efficiency: Derivatives with electron-donating groups (e.g., 4-methoxyphenyl in 12e) exhibit higher yields (81–95%) compared to those with bulky or electron-withdrawing groups (e.g., 40% for 12g with 4-nitrophenyl) .

Physical Properties: Melting points vary significantly with substituents: hydroxy-substituted derivatives (12d) show high melting points (220–223°C), likely due to intermolecular hydrogen bonding, while methyl-substituted analogs (12c) melt at lower temperatures (~106°C) .

Functional Implications :

  • Piperazine-containing compounds (e.g., Pruvanserin Hydrochloride ) often exhibit CNS activity, suggesting the target compound may interact with neurotransmitter receptors.
  • Trifluoromethyl groups (e.g., in ) enhance metabolic stability but reduce aqueous solubility , whereas methoxy groups (12e) improve solubility .

Spectroscopic and Analytical Data

  • NMR and MS : All compounds in were characterized via $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry, confirming substituent positions and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.